molecular formula C10H12N4O2 B12796945 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine CAS No. 126502-08-7

9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine

Cat. No.: B12796945
CAS No.: 126502-08-7
M. Wt: 220.23 g/mol
InChI Key: GKYNWIQWAXROLY-IONNQARKSA-N
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Description

9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides but lacks the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar. This modification imparts unique properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine typically involves the following steps:

    Glycosylation Reaction: The starting material, a purine base, undergoes a glycosylation reaction with a protected ribose derivative. This step is often catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate.

    Deprotection: The protected ribose derivative is then deprotected to yield the desired nucleoside analog. Common deprotection reagents include acids like trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound involves large-scale glycosylation and deprotection reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the purine base, often using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

    Oxidation: Oxidized derivatives of the purine base.

    Reduction: Reduced forms of the nucleoside analog.

    Substitution: Alkylated purine derivatives.

Scientific Research Applications

9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its potential effects on cellular processes and its ability to inhibit certain enzymes.

    Medicine: Investigated for its antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.

    Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The absence of hydroxyl groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, leading to chain termination during DNA or RNA synthesis. This property is particularly useful in antiviral and anticancer therapies, where the compound can inhibit the replication of viral genomes or induce cell death in rapidly dividing cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-oxopurine
  • 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-(methylthio)purine

Uniqueness

Compared to its analogs, 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine is unique due to its specific structural modifications, which confer distinct biological activities. For instance, the absence of the 2’ and 3’ hydroxyl groups makes it more resistant to enzymatic degradation, enhancing its stability and efficacy in therapeutic applications.

Properties

CAS No.

126502-08-7

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

[(2S,5R)-5-purin-9-yloxolan-2-yl]methanol

InChI

InChI=1S/C10H12N4O2/c15-4-7-1-2-9(16-7)14-6-13-8-3-11-5-12-10(8)14/h3,5-7,9,15H,1-2,4H2/t7-,9+/m0/s1

InChI Key

GKYNWIQWAXROLY-IONNQARKSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC3=CN=CN=C32

Canonical SMILES

C1CC(OC1CO)N2C=NC3=CN=CN=C32

Origin of Product

United States

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